Distannoxane, hexaphenyl-
Overview
Description
Synthesis Analysis
The synthesis of distannoxane compounds involves hydrolytic reactions and strategic assembly of tin precursors with various ligands. For example, the hydrolytic reaction of di-n-butyltin dichloride with sodium alkoxides leads to the formation of ladder distannoxane dimers, revealing the intricate balance between steric and electronic effects in their synthesis (Ma & Feng, 2010).
Molecular Structure Analysis
The molecular structure of distannoxanes is characterized by their dimeric and sometimes polymeric nature, with central Sn-O-Sn linkages. The crystal structure analyses of these compounds often reveal a tetranuclear structure with a central planar Sn2O2 four-membered ring, indicative of their complex bonding and coordination patterns. The dimeric nature and the specific coordination geometry around the tin atoms are pivotal for understanding their reactivity and properties (S. Ng et al., 1996).
Chemical Reactions and Properties
Distannoxane compounds participate in various chemical reactions, including catalytic processes such as transesterification. These reactions underscore the utility of distannoxanes as catalysts in organic synthesis, enabling the formation of esters under mild conditions and providing pathways to synthesize complex organic molecules (Otera, Yano, Kawabata, & Nozaki, 1986).
Scientific Research Applications
Distannoxanes are compounds that have unique properties which make them useful in various scientific fields . They have a unique dimeric ladder structure induced by coordination of oxygen or heteroatoms to tins in the other chain . This structure leads to several interesting properties and applications.
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- Application : Distannoxanes are used as templates in synthetic chemistry . They can facilitate selective chemical transformations of carbonyl compounds .
- Method : The distannoxanes’ unique structure allows the bridging groups in the terminal positions to be easily substituted by an alkoxyl group . The tin atoms bonded to these electronegative groups are acidic enough to undergo coordination by one more carbonyl oxygen .
- Results : This leads to facile and selective chemical transformations of carbonyl compounds .
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- Application : Hexaphenyl-1,3-butadiene derivatives, which could potentially be synthesized using distannoxanes, have been used as fluorescent probes for intraoperative pathological diagnosis of hepatocellular carcinoma .
- Method : The fluorescence emission of the hexaphenyl-1,3-butadiene derivative can be quickly turned-on in the intraoperative frozen-section slides of hepatocellular carcinoma specimens via a simple staining procedure .
- Results : This method has better detection speed and accuracy for intraoperative frozen-section consultation compared to the most authoritative clinical method, i.e., haematoxylin and eosin staining .
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- Application : Distannoxanes can be used in the synthesis of novel materials .
- Method : The unique structure of distannoxanes allows them to be used as building blocks in the synthesis of novel materials .
- Results : The resulting materials can have unique properties that are useful in various applications .
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- Application : Distannoxanes can be used in the synthesis of nanoparticles .
- Method : The unique structure of distannoxanes allows them to be used as precursors in the synthesis of nanoparticles .
- Results : The resulting nanoparticles can have unique properties that are useful in various applications .
Safety And Hazards
properties
IUPAC Name |
triphenyl(triphenylstannyloxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFQLVFMFDJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074485 | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triphenyltin) oxide | |
CAS RN |
1262-21-1 | |
Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(triphenyltin) oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triphenyltin) oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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